1-(2-Chloro-5-nitrobenzoyl)-2,6-dimethylpiperidine
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Overview
Description
“(2-Chloro-5-nitrophenyl)(2,6-dimethylpiperidin-1-yl)methanone” is a chemical compound with the empirical formula C11H11ClN2O3 . It has a molecular weight of 254.67 . This compound is solid in form .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. The SMILES string for this compound isO=N+=O)=C1)Cl)[O-]
. The InChI key is OIGUEMSERRIJBO-UHFFFAOYSA-N
. These representations provide a way to visualize the compound’s structure using appropriate software. Physical and Chemical Properties Analysis
As mentioned earlier, “(2-Chloro-5-nitrophenyl)(2,6-dimethylpiperidin-1-yl)methanone” is a solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the sources I found.Scientific Research Applications
Molecular Interactions and Structural Analysis
- The study on clathrate formation of 1-benzoyl-2-hydroxyindoline derivatives, including compounds similar to "(2-Chloro-5-nitrophenyl)(2,6-dimethylpiperidin-1-yl)methanone," highlighted the significance of edge-to-face interactions between aromatic rings in the formation of inclusion complexes with benzene (Eto et al., 2011).
- Spectroscopic investigations on a related piperidine derivative provided insights into its molecular structure through density functional theory (DFT) calculations, revealing the impact of geometric parameters and electronic properties on the molecule's chemical reactivity (Arasu et al., 2019).
- A separate study detailed the synthesis, crystal structures, and DFT calculations of Schiff base derivatives of a similar compound, emphasizing their crystal packing influenced by weak intermolecular interactions (Kaur et al., 2015).
Biological Evaluation and Synthesis
- Novel pyrazoline derivatives, including compounds structurally related to "(2-Chloro-5-nitrophenyl)(2,6-dimethylpiperidin-1-yl)methanone," were synthesized and evaluated for their anti-inflammatory and antibacterial properties, showcasing the potential of these molecules as templates for drug development (Ravula et al., 2016).
- The structure of a side product in the synthesis of an anti-tuberculosis drug candidate, closely related to the chemical of interest, was characterized, contributing to the understanding of synthesis pathways and potential impurities (Eckhardt et al., 2020).
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it may cause eye irritation . The recommended precautionary statements are P305 + P351 + P338, which suggest rinsing cautiously with water for several minutes in case of contact with eyes . It’s classified as an Eye Irritant 2 under hazard classifications .
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-(2,6-dimethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-9-4-3-5-10(2)16(9)14(18)12-8-11(17(19)20)6-7-13(12)15/h6-10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLJQORROKNSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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